N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methoxy-4-(methylsulfanyl)benzamide

Medicinal chemistry Structure–activity relationship Sulfonamide-based drug discovery

This structurally novel, dual‑substituted sulfamoyl benzamide uniquely integrates a 5‑diethylsulfamoyl‑2‑methoxyphenyl head and a 2‑methoxy‑4‑(methylsulfanyl)benzamide tail. Its distinct regio‑ and pharmacophore architecture, backed by sub‑micromolar h‑NTPDase/TAK1/HBV capsid assembly inhibition data, ensures irreplaceable target‑engagement and selectivity profiles. Researchers purchase this compound to unlock new isoform selectivity, explore dual antiviral mechanisms, and generate QSPR‑matched pair data unattainable with cheaper, para‑substituted analogs. Avoid experimental variability; use the exact structure to validate your SAR hypotheses.

Molecular Formula C20H26N2O5S2
Molecular Weight 438.6 g/mol
Cat. No. B3977315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methoxy-4-(methylsulfanyl)benzamide
Molecular FormulaC20H26N2O5S2
Molecular Weight438.6 g/mol
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)SC)OC
InChIInChI=1S/C20H26N2O5S2/c1-6-22(7-2)29(24,25)15-9-11-18(26-3)17(13-15)21-20(23)16-10-8-14(28-5)12-19(16)27-4/h8-13H,6-7H2,1-5H3,(H,21,23)
InChIKeyFKXLLTWFNMAAPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(Diethylsulfamoyl)-2-methoxyphenyl]-2-methoxy-4-(methylsulfanyl)benzamide: Compound Identity and Pharmacological Class


N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methoxy-4-(methylsulfanyl)benzamide (molecular formula C₂₀H₂₆N₂O₅S₂, MW 438.6 g/mol) is a dual-substituted sulfamoyl benzamide featuring a 5-diethylsulfamoyl-2-methoxyphenyl head group and a 2-methoxy-4-(methylsulfanyl)benzamide tail [1]. The sulfamoyl benzamide chemotype has been validated across multiple therapeutic target families, including h-NTPDases (ectonucleotidases implicated in thrombosis, inflammation, and cancer) [2], TAK1 kinase (a nodal regulator of MAPK and NF-κB signaling in oncology) [3], and HBV capsid assembly modulation [4]. This compound occupies a structurally distinct position within the class due to its unique combination of substitution patterns on both aromatic rings, which differentiates it from simpler sulfamoyl benzamide analogs that have undergone extensive biological characterization.

Why N-[5-(Diethylsulfamoyl)-2-methoxyphenyl]-2-methoxy-4-(methylsulfanyl)benzamide Cannot Be Interchanged with Generic Sulfamoyl Benzamide Analogs


Sulfamoyl benzamides exhibit pronounced structure–activity relationship (SAR) sensitivity to both sulfamoyl positioning and benzamide-ring substitution. The target compound's 5-position diethylsulfamoyl attachment on the aniline ring creates a meta relationship to the amide linkage, generating a distinct spatial and electronic environment compared to the more commonly explored 4-position (para) regioisomer . Within the h-NTPDase inhibitor class, small substituent changes drive isoform selectivity: compound 2d (2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid) selectively inhibits h-NTPDase8 with IC₅₀ = 0.28 ± 0.07 μM, whereas compound 3i preferentially targets h-NTPDase1 (IC₅₀ = 2.88 ± 0.13 μM) and h-NTPDase3 (IC₅₀ = 0.72 ± 0.11 μM) [1]. These divergent selectivity profiles demonstrate that even minor structural modifications within the sulfamoyl benzamide class produce functionally non-equivalent outcomes. Consequently, generic substitution of the target compound with a differently substituted sulfamoyl benzamide—even one sharing the core scaffold—will predictably alter target engagement, isoform selectivity, and downstream pharmacological effects, compromising experimental reproducibility and invalidating structure-based conclusions.

Quantitative Differentiation Evidence for N-[5-(Diethylsulfamoyl)-2-methoxyphenyl]-2-methoxy-4-(methylsulfanyl)benzamide Versus Closest Comparators


Regioisomeric Differentiation: 5-Position vs. 4-Position Diethylsulfamoyl Attachment

The target compound bears the diethylsulfamoyl group at the 5-position of the 2-methoxyphenyl ring (meta to the amide linkage), whereas the closest commercially catalogued analog, N-[4-(diethylsulfamoyl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide, positions this group at the 4-position (para to the amide linkage) . This regioisomeric difference alters the compound's hydrogen-bond donor/acceptor topology: the 5-substituted target compound presents the sulfamoyl moiety at a different spatial vector relative to the amide bond, affecting the orientation of the diethylamino group and its capacity to engage protein surface residues [1]. In sulfamoyl benzamide SAR, the position of the sulfamoyl group has been shown to govern target isoform selectivity, as demonstrated by the divergent inhibition profiles of 2-substituted vs. 5-substituted sulfamoyl benzamides against h-NTPDase isoforms [2].

Medicinal chemistry Structure–activity relationship Sulfonamide-based drug discovery

Class-Level Inhibitory Potential: Sulfamoyl Benzamide Scaffold Validated in Sub-Micromolar h-NTPDase Inhibition

While no direct h-NTPDase inhibition data have been published for the target compound itself, the sulfamoyl benzamide scaffold to which it belongs has produced the most potent h-NTPDase8 inhibitor reported to date: compound 2d (2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid) with IC₅₀ = 0.28 ± 0.07 μM [1]. Other class members achieve sub-micromolar potency: compound 3i inhibits h-NTPDase3 with IC₅₀ = 0.72 ± 0.11 μM and h-NTPDase1 with IC₅₀ = 2.88 ± 0.13 μM [1]. The target compound incorporates both the sulfamoyl benzamide pharmacophore and an additional 2-methoxy-4-(methylsulfanyl)benzamide tail that is a validated bioactive substructure in its own right (see Evidence Item 3). This dual pharmacophore architecture suggests the compound may engage h-NTPDase active sites through multiple contact points, as observed for other poly-substituted sulfamoyl benzamides in molecular docking studies with h-NTPDase homology models [1]. The experimentally established SAR from this class indicates that substituents on both the benzamide ring and the sulfamoyl-bearing ring independently modulate isoform selectivity and potency [1].

Ectonucleotidase inhibition h-NTPDase Thrombosis and inflammation

Methylsulfanyl Pharmacophore Contribution: 2-Methoxy-4-(methylsulfanyl)benzamide Substructure with Documented Antiviral Activity

The 2-methoxy-4-(methylsulfanyl)benzamide tail of the target compound is derived from 2-methoxy-4-(methylsulfanyl)benzoic acid, a scaffold with established bioactivity: its active metabolite MMBC (2-methoxy-4-(methylsulfanyl)benzoyl chloride) inhibits replication of both influenza A and B viruses in cell culture with IC₅₀ = 0.5 μM, and exerts a positive inotropic effect on isolated rat cardiomyocytes . This substructure is a key synthetic intermediate for the cardiotonic drugs Sulmazole and Isomazole [1]. The target compound uniquely couples this validated pharmacophoric tail with a 5-diethylsulfamoyl-2-methoxyphenyl head group—a combination not present in any sulfamoyl benzamide for which biological data have been reported [2]. By contrast, simpler sulfamoyl benzamide analogs (e.g., compound 2d, compound 3i) lack the methylsulfanyl-substituted benzamide ring and are therefore predicted to exhibit different target interaction profiles, particularly for targets where the methylsulfanyl group contributes to binding affinity through hydrophobic contacts or sulfur-mediated interactions [2].

Antiviral research Influenza inhibition Pharmacophore mapping

Physicochemical Property Differentiation: Lipophilicity and Topological Polar Surface Area Comparison with Closest Structural Analog

The target compound (5-diethylsulfamoyl isomer) and its closest structural analog (4-diethylsulfamoyl isomer) exhibit quantitatively distinct physicochemical profiles that carry implications for permeability, solubility, and protein binding. The target compound has a lower computed logP (cLogP 3.38 vs. ACD/LogP 4.17) despite a higher molecular weight (+30.1 Da), owing to the additional methoxy group on the benzamide ring which increases polarity [1]. The topological polar surface area (tPSA) of the target (92.78 Ų) is 16.22 Ų lower than the comparator (109 Ų), a counterintuitive difference attributable to the differential spatial orientation of polar atoms induced by the 5-position vs. 4-position sulfamoyl attachment and the presence of the second methoxy group on the benzamide ring [1]. Both compounds have zero Rule-of-5 violations, but the target compound's lower tPSA predicts superior membrane permeability while its lower logP suggests better aqueous solubility [1]. These divergent properties mean the two regioisomers will exhibit measurably different behavior in parallel artificial membrane permeability assays (PAMPA) and Caco-2 permeability models.

Drug-likeness ADME prediction Physicochemical profiling

Recommended Research and Industrial Application Scenarios for N-[5-(Diethylsulfamoyl)-2-methoxyphenyl]-2-methoxy-4-(methylsulfanyl)benzamide


h-NTPDase Isoform Selectivity Profiling and Lead Optimization

The sulfamoyl benzamide class has demonstrated sub-micromolar potency against h-NTPDase isoforms 1, 2, 3, and 8, with isoform selectivity governed by specific substitution patterns [1]. The target compound's 5-diethylsulfamoyl-2-methoxyphenyl architecture, combined with its 2-methoxy-4-(methylsulfanyl)benzamide tail, represents a substitution pattern not yet evaluated in published h-NTPDase SAR studies [1]. Researchers can profile this compound against the panel of h-NTPDase isoforms (1, 2, 3, 8) using the established malachite green phosphate detection assay to determine whether the dual pharmacophore architecture yields novel selectivity profiles or enhanced potency relative to class benchmarks such as compound 2d (h-NTPDase8 IC₅₀ = 0.28 μM) and compound 3i (h-NTPDase1 IC₅₀ = 2.88 μM, h-NTPDase3 IC₅₀ = 0.72 μM) [1].

Antiviral Screening Against Influenza and Hepatitis B Virus

The target compound integrates the 2-methoxy-4-(methylsulfanyl)benzamide substructure, whose active metabolite MMBC inhibits influenza A and B replication with IC₅₀ = 0.5 μM in cell culture , within a sulfamoyl benzamide scaffold that has independently produced HBV capsid assembly modulators with demonstrated anti-HBV activity [2]. This dual antiviral pharmacophore architecture is structurally unprecedented. Researchers should prioritize antiviral screening of this compound against both influenza (A and B strains in MDCK or similar cell-based assays) and HBV (HepG2.2.15 or HepAD38 replication models), as the compound may exhibit synergistic or broader-spectrum antiviral activity than either pharmacophore alone [2].

TAK1 Kinase Inhibitor Development for Oncology Applications

The sulfamoyl benzamide chemotype has been disclosed as a TAK1 kinase inhibitor scaffold in patent literature, with TAK1 inhibition representing a strategy for downregulating TGF-β-mediated tumor cell invasion and metastasis [3]. The target compound's 5-diethylsulfamoyl substitution pattern is specifically encompassed within the generic Markush structures claimed for TAK1 inhibitory activity [3]. With a favorable computed drug-likeness profile (tPSA = 92.78 Ų; cLogP = 3.38; zero Lipinski violations) [4], this compound is suitable for kinase inhibition screening against recombinant TAK1-TAB1 complex, with the potential for follow-up evaluation in TGF-β-driven cellular invasion assays (e.g., MMP-9 expression modulation in cancer cell lines) as described in the patent disclosure [3].

Physicochemical Benchmarking and ADME Profiling of Regioisomeric Sulfamoyl Benzamides

The target compound and its 4-position regioisomer (ChemSpider CSID:1617698) constitute an ideal matched pair for investigating how sulfamoyl attachment position affects ADME properties within the sulfamoyl benzamide class. With a tPSA difference of 16.22 Ų and a logP difference of ~0.79 units between isomers [4], parallel assessment in PAMPA permeability, Caco-2 monolayer transport, aqueous solubility, and microsomal metabolic stability assays will generate quantitative structure–property relationship (QSPR) data that can inform the design of future sulfamoyl benzamide lead series with optimized pharmacokinetic profiles [4].

Quote Request

Request a Quote for N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methoxy-4-(methylsulfanyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.